molecular formula C13H16N4 B15056294 (4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl)methanamine

(4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl)methanamine

Cat. No.: B15056294
M. Wt: 228.29 g/mol
InChI Key: TYKLSXUCKNXDPQ-UHFFFAOYSA-N
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Description

(4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl)methanamine is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]pyridine core with a tetrahydro (5,6,7,8-tetrahydro) modification. The structure includes a phenyl ring substituted at the para position with a methanamine group.

Properties

Molecular Formula

C13H16N4

Molecular Weight

228.29 g/mol

IUPAC Name

[4-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]methanamine

InChI

InChI=1S/C13H16N4/c14-9-10-4-6-11(7-5-10)13-16-15-12-3-1-2-8-17(12)13/h4-7H,1-3,8-9,14H2

InChI Key

TYKLSXUCKNXDPQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=NN=C2C3=CC=C(C=C3)CN)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine hydrate with a chloropyridine derivative, followed by cyclization and subsequent functionalization to introduce the phenylmethanamine group .

Industrial Production Methods

Industrial production methods for this compound often utilize readily available starting materials and aim to optimize yield and purity. The process may involve multiple steps, including purification and crystallization, to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

(4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazolopyridine oxides, while reduction can produce various hydrogenated triazolopyridine derivatives .

Scientific Research Applications

(4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridine core is known to bind to these targets, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of triazole-fused heterocycles. Below is a detailed comparison with analogous molecules, focusing on structural variations, physicochemical properties, and functional implications.

Structural and Functional Analogues

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight Core Heterocycle Substituents Notable Properties/Applications
(4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl)methanamine C₁₄H₁₇N₅ 243.33 g/mol Pyridine (6-membered) Phenyl-methanamine Potential CNS activity (inferred)
(4-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl)methanamine C₁₄H₁₈N₄ 242.32 g/mol Azepine (7-membered) Phenyl-methanamine Larger ring size; altered pharmacokinetics
2-[[3-(4-Methoxyphenyl)-1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine C₁₄H₁₅N₅O₂ 285.30 g/mol Pyridazine 4-Methoxyphenyl, ethanamine Acute oral toxicity (GHS Category 4)
(6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine C₁₂H₁₁N₅ 225.25 g/mol Pyridazine Phenyl-methanamine Lab chemical; no specified hazards
3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine C₁₂H₁₁N₅ 225.25 g/mol Pyridine Phenyl, amine at C-6 Discontinued commercial availability

Key Differences and Implications

Core Heterocycle Modifications: Pyridine vs. Pyridazine vs. Pyridine: Pyridazine-containing analogues (e.g., C₁₄H₁₅N₅O₂) introduce additional nitrogen atoms, enhancing polarity and hydrogen-bonding capacity, which may improve solubility but also increase toxicity risks .

Substituent Effects: Methanamine vs. Methoxy Group: The 4-methoxyphenyl substituent in C₁₄H₁₅N₅O₂ introduces electron-donating effects, which could stabilize aromatic interactions but may also contribute to metabolic instability .

Safety and Toxicity :

  • The pyridazine-based compound (C₁₄H₁₅N₅O₂) exhibits acute oral toxicity (GHS Category 4) and skin corrosion hazards, whereas the phenyl-pyridazine analogue (C₁₂H₁₁N₅) is listed without significant hazards, highlighting the critical role of substituents in toxicity profiles .

Biological Activity

The compound (4-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl)methanamine is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action based on recent research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H20N4\text{C}_{16}\text{H}_{20}\text{N}_4

Antitumor Activity

Recent studies have highlighted the antitumor potential of triazole derivatives. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values indicating potent activity. Specifically, the compound exhibited IC50 values of 0.83 ± 0.07 μM for A549 cells and 0.15 ± 0.08 μM for MCF-7 cells . This suggests that the triazole moiety may be crucial for its anticancer effects.

The mechanism by which these compounds exert their effects often involves inhibition of specific kinases. For example, some derivatives have been shown to inhibit c-Met kinase at nanomolar concentrations (IC50 = 48 nM) . This inhibition can disrupt signaling pathways critical for tumor growth and metastasis.

Study 1: Antitumor Efficacy

In a comparative study involving various triazole derivatives:

  • Compound : this compound was evaluated alongside other structurally similar compounds.
  • Method : Cell viability assays were conducted using MTT assays.
  • Results : The compound showed a significant reduction in cell viability across multiple cancer cell lines compared to controls.

Study 2: Kinase Inhibition

A detailed kinase profiling study was performed:

  • Objective : To evaluate the selectivity of the compound against various kinases.
  • Results : The compound displayed selective inhibition of c-Met kinase while showing minimal off-target effects against other kinases in the panel.

Data Table: Biological Activity Summary

Activity Cell Line IC50 (μM) Mechanism
AntitumorA5490.83 ± 0.07c-Met kinase inhibition
AntitumorMCF-70.15 ± 0.08c-Met kinase inhibition
AntitumorHeLa2.85 ± 0.74c-Met kinase inhibition

Q & A

Q. What are the recommended synthetic routes for (4-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl)methanamine, and how can purity be optimized?

Methodological Answer: The compound can be synthesized via oxidative cyclization of hydrazine intermediates, as demonstrated in analogous triazolopyridine systems. Sodium hypochlorite (NaOCl) in ethanol at room temperature provides a green chemistry approach, achieving yields up to 73% after 3 hours . Key steps include:

  • Formation of a hydrazine intermediate.
  • Oxidative ring closure using NaOCl, avoiding toxic reagents like Cr(VI) or DDQ.
  • Purification via alumina chromatography or recrystallization. Purity optimization requires monitoring reaction progress with HPLC (retention time ~1.67 min) and confirming structural integrity via 1^1H-NMR (e.g., δ 2.8–3.2 ppm for tetrahydro-pyridine protons) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:

  • Spectroscopy : Use 1^1H-NMR to identify aromatic protons (δ 7.2–7.8 ppm) and aliphatic protons from the tetrahydro-pyridine moiety (δ 1.5–2.5 ppm). 13^{13}C-NMR confirms sp2^2 carbons in the triazole ring (~150 ppm) .
  • Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water) can assess purity (>95%).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., m/z 285.3 for [M+H]+^+) .
  • Thermal Analysis : Melting point determination (e.g., 152–154°C) ensures consistency with literature .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Methodological Answer:

  • Antimicrobial Testing : Perform broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
  • Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to determine IC50_{50} values.
  • Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced target binding?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Focus on hydrogen bonding between the triazole ring and catalytic residues.
  • QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity using MLR (multiple linear regression) models .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2 Å) .

Q. What strategies resolve contradictory data in solubility and bioavailability studies?

Methodological Answer:

  • Solubility Enhancement : Test co-solvents (DMSO/PEG400) or cyclodextrin inclusion complexes. Measure solubility via shake-flask method (UV-Vis quantification) .
  • Bioavailability Optimization : Use Caco-2 cell monolayers to assess permeability (Papp_{app} > 1 × 106^{-6} cm/s). If low, consider prodrug approaches (e.g., amine masking with acetyl groups) .
  • Metabolic Stability : Perform liver microsome assays (e.g., human CYP450 isoforms) to identify metabolic hotspots .

Q. How can synthetic scalability be improved without compromising yield or green chemistry principles?

Methodological Answer:

  • Flow Chemistry : Implement continuous flow reactors to reduce reaction time (e.g., from 3 hours to 30 minutes) and improve heat management .
  • Catalyst Recycling : Use immobilized TEMPO catalysts for oxidation steps, achieving >90% recovery .
  • Waste Reduction : Replace ethanol with biodegradable solvents (e.g., 2-MeTHF) and optimize stoichiometry via DoE (Design of Experiments) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.